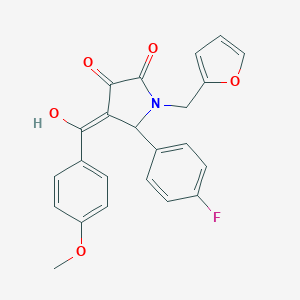![molecular formula C19H15ClN2O3 B266900 3-[(4-chlorobenzoyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B266900.png)
3-[(4-chlorobenzoyl)amino]-N-(2-furylmethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(4-chlorobenzoyl)amino]-N-(2-furylmethyl)benzamide is a chemical compound that is commonly used in scientific research. It is also known by its chemical formula C18H14ClN3O3. This compound is synthesized using various methods and has a wide range of applications in scientific research.
作用机制
The mechanism of action of 3-[(4-chlorobenzoyl)amino]-N-(2-furylmethyl)benzamide involves its binding to specific target molecules such as proteins and enzymes. This binding results in a change in the fluorescence properties of the compound, which can be detected using various spectroscopic techniques such as fluorescence resonance energy transfer (FRET) and fluorescence polarization (FP).
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(4-chlorobenzoyl)amino]-N-(2-furylmethyl)benzamide depend on the specific target molecule it binds to. For example, when it binds to a protein, it can affect its conformation, stability, and function. When it binds to an enzyme, it can affect its activity and substrate specificity.
实验室实验的优点和局限性
The advantages of using 3-[(4-chlorobenzoyl)amino]-N-(2-furylmethyl)benzamide in lab experiments include its high sensitivity, specificity, and versatility. It can be used to study a wide range of biological processes and can be easily incorporated into various experimental systems. However, its limitations include its potential toxicity and the need for specialized equipment and expertise to perform the experiments.
未来方向
There are several future directions for the use of 3-[(4-chlorobenzoyl)amino]-N-(2-furylmethyl)benzamide in scientific research. These include the development of new derivatives with improved properties, the application of the compound in live cell imaging, and the use of the compound in drug discovery and development. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in various fields of research.
Conclusion:
In conclusion, 3-[(4-chlorobenzoyl)amino]-N-(2-furylmethyl)benzamide is a versatile and useful compound in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully explore the potential of this compound in various fields of research.
合成方法
The synthesis of 3-[(4-chlorobenzoyl)amino]-N-(2-furylmethyl)benzamide involves the reaction of 4-chlorobenzoic acid with N-(2-furylmethyl)benzylamine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethylacetamide (DMA) at a temperature range of 0-5°C. The resulting product is purified using column chromatography or recrystallization.
科学研究应用
3-[(4-chlorobenzoyl)amino]-N-(2-furylmethyl)benzamide has a wide range of applications in scientific research. It is commonly used as a fluorescent probe for the detection of protein-protein interactions, protein-ligand interactions, and enzyme activity. It is also used as a molecular tool for the study of various biological processes such as signal transduction, gene expression, and cell proliferation.
属性
产品名称 |
3-[(4-chlorobenzoyl)amino]-N-(2-furylmethyl)benzamide |
|---|---|
分子式 |
C19H15ClN2O3 |
分子量 |
354.8 g/mol |
IUPAC 名称 |
3-[(4-chlorobenzoyl)amino]-N-(furan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C19H15ClN2O3/c20-15-8-6-13(7-9-15)19(24)22-16-4-1-3-14(11-16)18(23)21-12-17-5-2-10-25-17/h1-11H,12H2,(H,21,23)(H,22,24) |
InChI 键 |
PKNBVAZSSLVAGS-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)Cl)C(=O)NCC3=CC=CO3 |
规范 SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)Cl)C(=O)NCC3=CC=CO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[3-(diethylamino)propyl]-3-hydroxy-5-(4-isopropylphenyl)-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266818.png)
![4-[4-(benzyloxy)-2-methylbenzoyl]-5-(4-ethylphenyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266820.png)
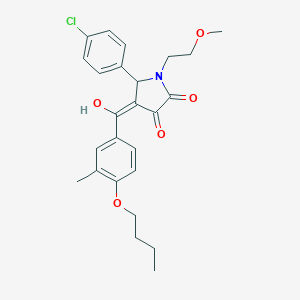

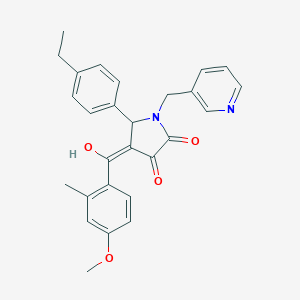
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266825.png)
![(E)-[2-(4-chlorophenyl)-4,5-dioxo-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene][3-methyl-4-(2-methylpropoxy)phenyl]methanolate](/img/structure/B266827.png)

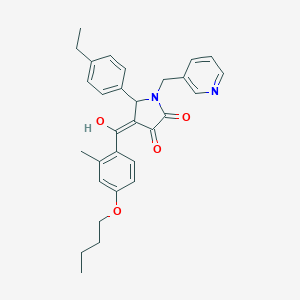
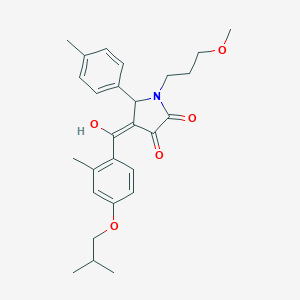
![(E)-{2-(2,5-dimethoxyphenyl)-1-[3-(morpholin-4-ium-4-yl)propyl]-4,5-dioxopyrrolidin-3-ylidene}(4-methoxyphenyl)methanolate](/img/structure/B266837.png)
![5-(2-chlorophenyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266839.png)
![4-(4-chlorobenzoyl)-3-hydroxy-5-(2-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266840.png)
